tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S2/c1-11(2,3)15-10(14)12-7-8(13)9-16-5-4-6-17-9/h9H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZLBFCASITSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1SCCCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable 1,3-dithiane derivative under controlled conditions. One common method involves the use of palladium-catalyzed reactions to facilitate the formation of the desired product . The reaction conditions often include mild temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane moiety to a more reduced form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more reduced dithiane derivatives .
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate serves as a versatile building block in organic chemistry. Its unique structure allows for the formation of various heterocyclic compounds and can be used in multi-step synthetic pathways to create complex molecules.
Medicinal Chemistry
Research has indicated that compounds containing the dithiane moiety exhibit potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, leading to modulation of enzymatic activities relevant to disease processes.
Material Science
The compound's stability and reactivity make it suitable for applications in the development of specialty chemicals and materials. It can be utilized in the formulation of coatings, adhesives, and other polymeric materials where its unique chemical properties can enhance performance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of tert-butyl N-[2-(1,3-dithian-2-ylo)-2-oxoethyl]carbamate on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells while showing lower toxicity towards normal cells. This selectivity suggests potential for further development as a therapeutic agent.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated that tert-butyl N-[2-(1,3-dithian-2-ylo)-2-oxoethyl]carbamate displayed notable inhibitory effects on gram-positive bacteria, indicating its potential use as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The 1,3-dithiane moiety can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate
- CAS Number : 173411-50-2
- Molecular Formula: C₁₁H₁₉NO₃S₂
- Molecular Weight : 277.4 g/mol
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
Applications :
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors (e.g., HDAC8 inhibitors) and antimalarials . The 1,3-dithiane moiety serves as a versatile functional group, enabling applications in protecting ketones or participating in ring-opening reactions during multistep syntheses .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key features of this compound with structurally related compounds:
Key Observations :
- In contrast, the thiophene analog (CAS 1372133-72-6) leverages aromaticity for conjugation, altering reactivity in cross-coupling reactions .
- Solubility : The dithiane-containing compound exhibits moderate solubility in polar aprotic solvents (DMSO), whereas fluorinated analogs (e.g., CAS 1035818-88-2) are less soluble due to hydrophobic fluorine and methyl groups .
- Steric Hindrance : The benzyl-substituted derivative (CAS 136159-63-2) has higher steric bulk, which may limit its utility in sterically constrained synthetic pathways .
Biological Activity
Tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate (CAS number: 173411-50-2) is a synthetic compound with a molecular formula of and a molecular weight of approximately 277.4 g/mol. This compound is primarily utilized in research settings and has garnered interest due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.4 g/mol |
| Solubility | Slightly soluble in chloroform, methanol, and DMSO |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is not extensively documented in the literature. However, compounds containing the dithiane moiety are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and redox reactions. This suggests potential roles in biological systems, particularly in enzyme inhibition or as intermediates in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dithiane have shown activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Cytotoxicity : Research on related carbamate compounds has revealed cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways. Further investigation into this compound could elucidate similar effects.
- Enzyme Inhibition : There is evidence suggesting that carbamate derivatives can act as enzyme inhibitors. For example, studies have shown that certain carbamates inhibit acetylcholinesterase activity, which could be relevant for developing treatments for neurodegenerative diseases.
Comparative Analysis with Related Compounds
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate?
- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. For analogous carbamates, tert-butyl carbamate groups are introduced via Boc-protection of amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . The 1,3-dithiane moiety can be introduced through nucleophilic addition of 1,3-dithiane-2-thiol to a ketone precursor, followed by oxidation or alkylation. For example, bisalkylation strategies with tert-butyl bromoacetate intermediates (as seen in dithiane-functionalized glutamic acid derivatives) may be adapted . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used for purification .
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Purity is best confirmed via HPLC (using C18 columns with acetonitrile/water gradients) and ¹H/¹³C NMR (to verify tert-butyl singlet at ~1.4 ppm and dithiane protons at 2.8–3.2 ppm) . Mass spectrometry (ESI-MS or HRMS) can validate molecular weight, as demonstrated in similar carbamate derivatives . For crystalline samples, melting point analysis provides additional purity confirmation.
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Recrystallization is often achieved using ethyl acetate/hexane mixtures due to the compound’s moderate polarity. For tert-butyl carbamates with dithiane groups, slow evaporation from dichloromethane/pentane at low temperatures (0–4°C) can yield high-quality crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How does the 1,3-dithiane group influence the compound’s reactivity in organometallic reactions?
- Methodological Answer : The 1,3-dithiane acts as a ketone-protecting group , enabling selective reactivity at other sites. For instance, in cross-coupling reactions, the dithiane stabilizes adjacent carbonyl groups against nucleophilic attack while allowing alkylation or arylation at the α-position . Reductive cleavage of the dithiane (e.g., using Raney Ni) can regenerate ketones post-reaction, a strategy employed in statin intermediate synthesis .
Q. What crystallographic techniques are effective for resolving this compound’s hydrogen-bonding network?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. In carbamate derivatives, the tert-butyl group often participates in weak C–H···O interactions, while the dithiane sulfur atoms form S···S contacts (3.3–3.5 Å) that stabilize crystal packing . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for visualization is recommended .
Q. How can computational modeling predict this compound’s stability under acidic conditions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model protonation energies of the carbamate carbonyl and dithiane sulfur atoms. Studies on similar tert-butyl carbamates show that the Boc group is labile under strong acids (e.g., TFA in DCM), while the dithiane remains stable below pH 3 . MD simulations (AMBER force fields) further predict degradation pathways via N–O bond cleavage .
Q. What strategies mitigate diastereomeric byproduct formation during synthesis?
- Methodological Answer : Diastereoselectivity is enhanced using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). For tert-butyl carbamates, García et al. achieved >90% de via intramolecular α-amidoalkylation with enantiopure tert-leucine derivatives . Reaction monitoring via chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
